![molecular formula C13H8BrClFNO B2745161 4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol CAS No. 1232820-73-3](/img/structure/B2745161.png)
4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol
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Overview
Description
The compound “4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound . It is a Schiff base ligand, derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The reaction was carried out in a methanolic medium . The yield of the reaction was reported to be 73.91% .Molecular Structure Analysis
The molecular formula of the compound is C13H9ClFNO . The Schiff base ligand participates in coordination with metal (II) ions, forming a six-coordinated octahedral geometry .Chemical Reactions Analysis
The compound is involved in the formation of metal (II) complexes, including Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes . These complexes are formed with the general formulae [M (L) 2 (H 2 O) 2 ], where L is the Schiff base ligand (C 13 H 9 ClFNO) and M is the metal .Physical And Chemical Properties Analysis
The compound is a brown solid . Its melting point is greater than 350°C . The molar conductance of the compound is 16 Ohm^-1 cm^2 mol^-1 .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
- The compound has been used in the synthesis of copper(II) and oxido-vanadium(IV) complexes. These complexes, characterized by their structural and thermal analyses, demonstrate potential applications in the field of coordination chemistry. The synthesized complexes were explored for their thermal stability and potential catalytic activities, providing insights into their utility in various chemical transformations (Takjoo et al., 2013).
Chemosensors for Metal Ions
- A related derivative was employed as a chemosensor for the selective detection of metal ions, such as Cu^2+ and Zn^2+. This application highlights the compound's potential in environmental monitoring and analytical chemistry, where selective and sensitive detection of metal ions is crucial. The complexes formed with these ions were further investigated for their potential in detecting other metal ions, showcasing the versatility of such compounds in sensor technology (Das et al., 2021).
Crystal Structure and Computational Studies
- The crystal structure and computational studies of similar derivatives have been conducted to understand their chemical behavior and potential applications further. These studies provide valuable information on the molecular interactions, stability, and reactivity of such compounds, which are essential for designing materials with desired properties (Grivani et al., 2013).
Mechanism of Action
Future Directions
The compound and its metal (II) complexes have been tested for their antibacterial activity . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of antibacterial agents.
properties
IUPAC Name |
4-bromo-2-[(3-chloro-2-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUULZSTVSLPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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